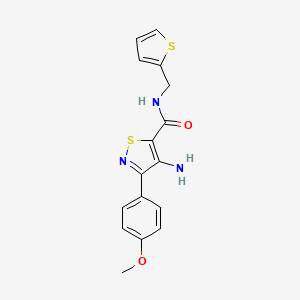

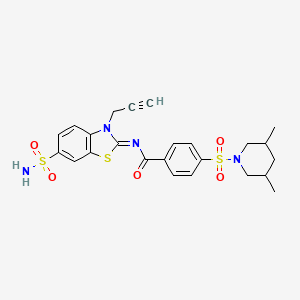

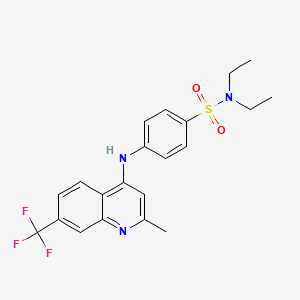

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(furan-3-yl)acrylamide is a useful research compound. Its molecular formula is C17H18FNO3 and its molecular weight is 303.333. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Science and Materials Engineering

Acrylamides, particularly those with specific functional groups, have been extensively studied for their applications in creating thermoresponsive polymers, which have potential uses in drug delivery systems. For instance, the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide demonstrates the feasibility of producing polymers with precise molecular weight control, essential for drug delivery applications (Convertine et al., 2004). Similarly, polymers derived from acrylamides that contain fluoroalkylated end-caps have shown unique properties in recognizing and transferring hydrophilic amino compounds from aqueous solutions to organic media, underscoring their potential in selective separation processes (Sawada et al., 2000).

Biochemistry and Molecular Biology

Acrylamide derivatives have been utilized in biochemical research for studying protein structure and function. An efficient quencher of tryptophanyl fluorescence, acrylamide, has been employed to probe the exposure of tryptophan residues in proteins, offering insights into protein folding, conformational changes, and interactions (Eftink & Ghiron, 1976). This method highlights acrylamide's utility in elucidating the dynamic aspects of protein structure.

Pharmacology and Drug Development

In the pharmacological domain, acrylamide derivatives have been investigated for their potential as antiviral agents. A novel chemical compound, closely related to the one , demonstrated the ability to suppress the enzymatic activities of SARS coronavirus helicase, presenting a promising avenue for antiviral drug development (Lee et al., 2017). This discovery is part of ongoing efforts to identify effective treatments for viral infections by targeting key viral enzymes.

Environmental and Corrosion Science

Research into acrylamide derivatives has also touched on environmental applications, such as their role in corrosion inhibition. For example, certain acrylamide derivatives have shown effectiveness as corrosion inhibitors for copper in nitric acid solutions, suggesting their utility in protecting metal surfaces in industrial settings (Abu-Rayyan et al., 2022).

Properties

IUPAC Name |

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(furan-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-17(21-2,14-5-3-4-6-15(14)18)12-19-16(20)8-7-13-9-10-22-11-13/h3-11H,12H2,1-2H3,(H,19,20)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWSFMDKYJWAAH-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=COC=C1)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)

![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)

![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)